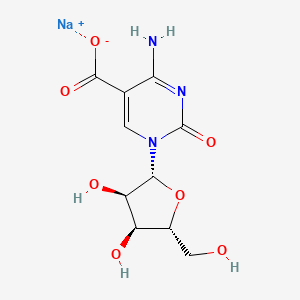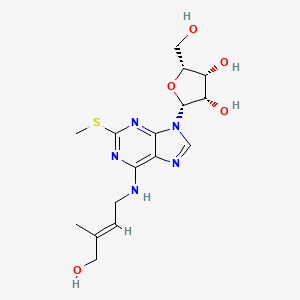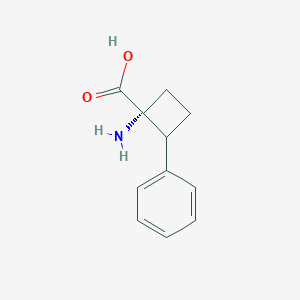
Cytidine-5-carboxylic acid sodium salt
Vue d'ensemble
Description
Cytidine-5-carboxylic acid sodium salt is a nucleoside analog that interferes with RNA and DNA synthesis . It is used as an activator for the synthesis of phosphoramidites and is also used in anticancer and antiviral research as a component of DNA .
Molecular Structure Analysis
The molecular formula of Cytidine-5-carboxylic acid sodium salt is C10H12N3NaO7, and its molecular weight is 309.21 . The IUPAC name is sodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate .Applications De Recherche Scientifique
Neuroprotective and Cognitive Enhancing Effects
Citicoline, a form of cytidine-5'-diphosphocholine which is structurally related to Cytidine-5-carboxylic acid sodium salt, has been extensively studied for its neuroprotective and cognitive enhancing effects. Research has demonstrated its potential efficacy in treating cognitive deficits, inefficient memory, and early-stage Alzheimer's disease in elderly patients. Citicoline's role in biosynthesis pathways for acetylcholine and neuronal membrane phospholipids, particularly phosphatidylcholine, suggests its utility in improving the structural integrity and functionality of the neuronal membrane. This might aid in membrane repair and contribute to its therapeutic actions in stroke and cognitive dysfunction (Conant & Schauss, 2004)[https://consensus.app/papers/applications-citicoline-stroke-dysfunction-elderly-conant/198ed006cd0b5198b25931e465189649/?utm_source=chatgpt].
Role in Nucleic Acid Conformational Changes
The conformational changes in nucleic acids, influenced by the structure and properties of water under various conditions, are crucial for understanding biological processes. Research indicates that the Z-DNA form, which involves the stabilization by the conjugative effect of cytidine O4' electrons in CG base pairs, can be induced under specific conditions such as low water activity caused by high salt concentrations or high pressure. This emphasizes the importance of cytidine and its derivatives in understanding the mechanisms of conformational transitions in nucleic acids (Barciszewski et al., 2001)[https://consensus.app/papers/role-water-structure-changes-acids-highpressure-barciszewski/055f1a1e96665b9b894c61f757a9ed73/?utm_source=chatgpt].
Anticancer Applications
5-Azacytidine, a ring analogue of cytidine, has shown promise in treating acute myelogenous leukemia through its effects on nucleic acid metabolism. Despite the different chemical structure, the therapeutic use of cytidine derivatives like 5-Azacytidine highlights the potential of such compounds in modulating genetic and epigenetic mechanisms for cancer therapy. The clinical significance of 5-Azacytidine in achieving an overall response rate of 36% with 20% complete remissions in previously treated patients with acute myelogenous leukemia underscores the potential of cytidine derivatives in oncological research (Von Hoff, Slavik, & Muggia, 1976)[https://consensus.app/papers/5azacytidine-drug-effectiveness-acute-leukemia-hoff/8aade1a48c0d5d408f87b387c01b43c2/?utm_source=chatgpt].
Propriétés
IUPAC Name |
sodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O7.Na/c11-7-3(9(17)18)1-13(10(19)12-7)8-6(16)5(15)4(2-14)20-8;/h1,4-6,8,14-16H,2H2,(H,17,18)(H2,11,12,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNOGSMXZYUNX-HCXTZZCQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N3NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine-5-carboxylic acid sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)












